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Compound of Interest

Compound Name: Gtp 14564

Cat. No.: B502738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GTP-14564, a potent and

selective tyrosine kinase inhibitor. It details the compound's target profile, mechanism of action,

and the experimental basis for its characterization, with a focus on its potential application in

oncology.

Executive Summary
GTP-14564 is a small molecule inhibitor targeting Class III receptor tyrosine kinases (RTKs).[1]

Identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, it is an ATP-competitive inhibitor with

significant potency against Fms-like tyrosine kinase 3 (FLT3), particularly versions with internal

tandem duplication (ITD) mutations, which are common drivers in Acute Myeloid Leukemia

(AML).[1][2] GTP-14564 also shows activity against other Class III RTKs including c-Kit, c-Fms,

and PDGFRβ.[3] Its mechanism involves the selective inhibition of aberrant downstream

signaling pathways, primarily the STAT5 pathway, which is critical for the proliferation of FLT3-

ITD expressing leukemia cells.[2] This selective cytotoxicity makes GTP-14564 a molecule of

interest for targeted cancer therapy.[2][4]

Physicochemical Properties
A summary of the key physicochemical properties of GTP-14564 is presented below.
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Property Value Reference

Chemical Name
3-Phenyl-1H-benzofuro[3,2-

c]pyrazole

Molecular Formula C₁₅H₁₀N₂O [3]

Molecular Weight 234.26 g/mol [3]

CAS Number 34823-86-4 [3]

Purity ≥99% [3]

Solubility
Soluble to 100 mM in DMSO

and 25 mM in ethanol
[3]

Target Profile and Selectivity
GTP-14564 demonstrates high potency and selectivity for Class III RTKs, with minimal activity

against a range of other kinases at therapeutic concentrations.

Table 3.1: In Vitro Kinase Inhibitory Activity (IC₅₀)
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Target Kinase IC₅₀ (μM) Kinase Family

FLT3 (ITD-FLT3) 0.3 Class III RTK

FLT3 (Wild-Type) 0.3 Class III RTK

c-Fms 0.3 Class III RTK

c-Kit 0.3 Class III RTK

PDGFRβ 1.0 Class III RTK

ERK1, ERK2, EGFR > 10 Other Kinases

MEK1, HER2, Src > 10 Other Kinases

Abl, PKC, PKA, Akt > 10 Other Kinases

Data sourced from R&D

Systems and Tocris

Bioscience.[3]

Table 3.2: Cellular Growth Inhibition

Cell Line Treatment Condition
IC₅₀ / Effective
Concentration

Ba/F3 expressing ITD-FLT3
Interleukin-3 independent

growth
1 μM

Ba/F3 expressing wt-FLT3 FLT3 ligand-dependent growth ~30 μM

Data derived from studies by

Murata K, et al. (2003).[2][5]

The data highlights that while GTP-14564 inhibits the kinase activity of both wild-type (wt) and

ITD-mutated FLT3 equally, it is significantly more effective at inhibiting the growth of cells

dependent on the ITD-FLT3 mutation.[2] This suggests a differential downstream signaling

dependency, which is a key aspect of its selective cytotoxicity.[2]

Mechanism of Action and Signaling Pathways
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GTP-14564 exerts its effect by inhibiting the constitutive activation of the FLT3 receptor in

cancer cells.[2] In AML, the FLT3-ITD mutation leads to ligand-independent dimerization and

autophosphorylation of the receptor, triggering downstream signaling cascades that promote

cell proliferation and survival.

Research indicates that ITD-FLT3-driven proliferation is critically dependent on the activation of

the STAT5 signaling pathway.[2] GTP-14564 effectively blocks this activation. In contrast, wt-

FLT3 signaling relies more on the MAPK pathway for proliferation.[2] This differential pathway

reliance is believed to be the basis for the observed selective cytotoxicity of GTP-14564

against ITD-FLT3 positive cells.[2]
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Start: Culture Ba/F3-ITD-FLT3 Cells

Seed Cells in 96-Well Plates

Add Serial Dilutions of GTP-14564

Incubate for 72 Hours

Add Viability Reagent (Resazurin)

Measure Fluorescence

Data Analysis: Normalize & Calculate IC50

End: Determine Potency

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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